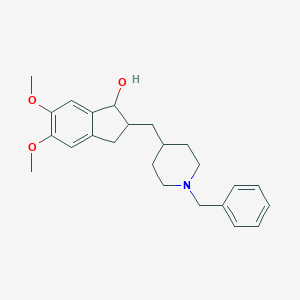

Dihydro Donepezil

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTUAFCYSWJIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442922 | |

| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120012-04-6 | |

| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dihydro Donepezil and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Dihydro Donepezil, a potential metabolite and analogue of the widely used Alzheimer's disease medication, Donepezil. The synthesis leverages established methodologies for Donepezil production, followed by a targeted reduction of the indanone moiety. This document details the core synthesis pathway, key intermediates, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Donepezil, a piperidine derivative, functions as a centrally acting reversible acetylcholinesterase inhibitor. Its synthesis has been extensively documented and typically involves the condensation of an indanone derivative with a piperidine aldehyde, followed by hydrogenation. Dihydro Donepezil, while identified as a potential metabolite, is not as commonly synthesized as the parent drug. This guide outlines a robust synthetic strategy to obtain Dihydro Donepezil, focusing on a two-stage process: the synthesis of Donepezil as a key intermediate, and its subsequent selective reduction.

Core Synthesis Pathway

The synthesis of Dihydro Donepezil can be logically divided into two primary stages:

-

Stage 1: Synthesis of Donepezil. This stage focuses on the construction of the core molecular framework of Donepezil.

-

Stage 2: Reduction of Donepezil to Dihydro Donepezil. This final step involves the selective reduction of the ketone functional group within the indanone portion of the Donepezil molecule.

The overall synthetic scheme is presented below, followed by detailed experimental protocols and characterization of the key intermediates.

Key Intermediates and Their Synthesis

Stage 1: Synthesis of Donepezil

The synthesis of Donepezil is a well-established process, with the crucial step being the formation of the carbon-carbon bond between the indanone and piperidine rings.

The initial step involves an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine. This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, which serves as the direct precursor to Donepezil.

Experimental Protocol: Synthesis of the Unsaturated Intermediate

-

Reaction Setup: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

Base Formation: n-Butyllithium is added dropwise to form lithium diisopropylamide (LDA).

-

Addition of Reactants: A solution of 5,6-dimethoxy-1-indanone in anhydrous THF is added slowly to the LDA solution, followed by the addition of N-benzyl-4-formylpiperidine.

-

Reaction: The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography or crystallization to yield the unsaturated intermediate.

The unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond, yielding Donepezil.

Experimental Protocol: Synthesis of Donepezil

-

Reaction Setup: The unsaturated intermediate is dissolved in a suitable solvent such as ethanol or THF.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred until the reaction is complete (monitored by TLC or HPLC).

-

Filtration and Concentration: The catalyst is removed by filtration through celite, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude Donepezil can be purified by crystallization.

Table 1: Quantitative Data for Donepezil Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aldol Condensation | 5,6-dimethoxy-1-indanone, N-benzyl-4-formylpiperidine | LDA | THF | -78 to 25 | 4-6 | 75-85 |

| Hydrogenation | Unsaturated Intermediate | 10% Pd/C | Ethanol | 25 | 12-16 | 90-95 |

Stage 2: Reduction of Donepezil to Dihydro Donepezil

The final step in the synthesis is the selective reduction of the ketone group in the indanone ring of Donepezil. This can be achieved using a mild reducing agent to avoid affecting other functional groups.

Experimental Protocol: Synthesis of Dihydro Donepezil

-

Reaction Setup: Donepezil is dissolved in a protic solvent such as methanol or ethanol.

-

Reducing Agent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Workup: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent.

-

Purification: The crude Dihydro Donepezil is purified by column chromatography on silica gel to afford the final product as a mixture of diastereomers.

Table 2: Quantitative Data for Dihydro Donepezil Synthesis

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ketone Reduction | Donepezil | NaBH₄ | Methanol | 0 to 25 | 2-4 | 80-90 |

Conclusion

This technical guide outlines a reliable and efficient pathway for the synthesis of Dihydro Donepezil. By leveraging the well-documented synthesis of Donepezil and employing a selective ketone reduction, researchers can access this important metabolite and analogue for further biological evaluation. The provided experimental protocols and quantitative data serve as a valuable resource for drug development professionals and scientists working in the field of neurodegenerative disease research. The methodologies described are scalable and utilize readily available reagents, making this synthetic route amenable to both laboratory-scale synthesis and potential larger-scale production.

An In-depth Technical Guide to the Chemical Properties and Structure of Donepezil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a centrally acting, reversible, and non-competitive acetylcholinesterase inhibitor.[1] Marketed under the trade name Aricept®, it is a first-line therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] By inhibiting the acetylcholinesterase enzyme, Donepezil increases the concentration of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies of Donepezil, intended to serve as a technical resource for professionals in the field of drug development and neuroscience research.

Chemical and Physical Properties

Donepezil hydrochloride, the most common salt form, is a white to off-white crystalline powder.[5] It is freely soluble in chloroform, soluble in water and glacial acetic acid, slightly soluble in ethanol and acetonitrile, and practically insoluble in ethyl acetate and n-hexane.[1][5]

| Property | Value | Source(s) |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | [6] |

| Chemical Formula | C₂₄H₂₉NO₃ | [6] |

| Molecular Weight | 379.50 g/mol | [6] |

| Melting Point | 223-227 °C (hydrochloride salt) | [6] |

| Boiling Point | 527.9 °C (Predicted) | [6] |

| Solubility (Water) | 31 mg/mL (hydrochloride salt) | [6] |

| pKa (Strongest Basic) | 8.62 (Predicted) | [7] |

| LogP | 4.7 | [6] |

Structural Elucidation

Crystal Structure and Polymorphism

The crystal structure of Donepezil hydrochloride has been determined using X-ray diffraction.[8][9][10] Notably, Donepezil hydrochloride exhibits polymorphism, with multiple crystalline forms (polymorphs) and solvated forms (pseudopolymorphs) having been identified.[2][5][11][12][13] Form III is a thermodynamically stable anhydrous polymorph.[10][11] The crystal structure of Form III has been solved from powder X-ray diffraction data and confirmed by density functional theory (DFT) calculations.[10] It crystallizes in the monoclinic space group P2₁/c.[10] The crystal packing is characterized by layers of Donepezil molecules stabilized by hydrogen bonding with chloride anions.[10] The existence of different polymorphic forms is a critical consideration in pharmaceutical development, as it can influence physicochemical properties such as solubility, dissolution rate, and stability.[12][13]

Stereochemistry

Donepezil possesses a chiral center at the C2 position of the indanone ring and is administered as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers.[14] Studies have indicated that the enantiomers may exhibit different inhibitory activities against acetylcholinesterase.[14] The separation and analysis of the individual enantiomers are important for understanding their respective pharmacological profiles.

Synthesis of Donepezil

Several synthetic routes for Donepezil have been reported. A common and industrially scalable approach involves the Aldol condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde, followed by catalytic hydrogenation of the resulting intermediate.[15][16][17][18][19]

Experimental Protocol: A Representative Synthesis of Donepezil

Step 1: Condensation of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde [15]

-

To a stirred solution of 5,6-dimethoxy-1-indanone in methanol under an inert atmosphere at room temperature, slowly add sodium hydroxide flakes.

-

To this mixture, add N-benzyl-4-piperidinecarboxaldehyde.

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid product, wash with 5% acetic acid, followed by methanol, and then dry.

-

Recrystallize the crude product from dimethylformamide (DMF) to yield the unsaturated intermediate.

Step 2: Catalytic Hydrogenation [15]

-

Dissolve the unsaturated intermediate from Step 1 in a suitable solvent such as methanol.

-

Add a catalytic amount of Raney nickel and methanesulfonic acid.

-

Hydrogenate the mixture under 1 atm of hydrogen pressure at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the catalyst and evaporate the solvent under reduced pressure.

-

The residue can be further purified by column chromatography to yield Donepezil free base.

Step 3: Formation of Donepezil Hydrochloride

-

Dissolve the purified Donepezil free base in a suitable solvent like ethyl acetate.

-

Acidify the solution with a solution of hydrochloric acid in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with a non-polar solvent like hexane, and dry under vacuum to obtain Donepezil hydrochloride.

Analytical Characterization

A variety of analytical techniques are employed for the characterization and quality control of Donepezil.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the assay and purity determination of Donepezil.[20][21][22][23][24]

Experimental Protocol: RP-HPLC Method for Donepezil Hydrochloride [21][22]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, 0.02 M phosphate buffer, and triethylamine (e.g., 60:40:0.5 v/v/v). The pH of the aqueous phase may be adjusted.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Sample Preparation: Dissolve a precisely weighed amount of Donepezil hydrochloride in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The retention time for Donepezil is typically around 4-9 minutes under these conditions.[20][22]

Spectroscopic Methods

5.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantification of Donepezil in bulk and pharmaceutical dosage forms.[25][26][27][28][29]

Experimental Protocol: UV-Vis Spectrophotometric Analysis [25][29]

-

Instrumentation: A double beam UV-Vis spectrophotometer.

-

Solvent: Methanol or a mixture of acetonitrile and water.

-

Sample Preparation: Prepare a stock solution of Donepezil hydrochloride (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of dilutions to create a calibration curve (e.g., 4-20 µg/mL).

-

Analysis: Record the absorbance spectra of the standard solutions against a solvent blank. The wavelength of maximum absorbance (λmax) for Donepezil is typically observed around 231 nm and 314 nm.[25][29] A calibration curve of absorbance versus concentration can be plotted to determine the concentration of unknown samples.

5.2.2. Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Donepezil molecule and to characterize its different polymorphic forms.[5][30][31] The FT-IR spectrum of Donepezil hydrochloride shows characteristic absorption bands corresponding to its chemical structure. For instance, a peak corresponding to the water of hydration may be observed around 3586 cm⁻¹.[30]

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the Donepezil molecule.[7][32][33] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure. Solid-state NMR has also been utilized to characterize the different polymorphic forms of Donepezil hydrochloride.[13]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[3][4][34][35] This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4]

Beyond its primary action on AChE, Donepezil has been shown to modulate other signaling pathways that may contribute to its therapeutic effects. These include:

-

NF-κB and MAPK Signaling Pathways: Donepezil can inhibit the activation of these pathways in microglial cells, which are involved in neuroinflammation.[1]

-

PI3K/Akt Signaling Pathway: Activation of this pathway by Donepezil is thought to be neuroprotective against glutamate-induced neurotoxicity.[1][36]

-

Nicotinic Acetylcholine Receptors (nAChRs): Donepezil can up-regulate α7 nAChRs, which may enhance neuronal sensitivity to its neuroprotective effects.[37]

Visualizations

References

- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphs of donepezil hydrochloride and process for production - Patent US-5985864-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Crystal structure of donepezil hydrochloride form III, C24H29NO3⋅HCl | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. pubs.acs.org [pubs.acs.org]

- 13. koreascience.kr [koreascience.kr]

- 14. chalcogen.ro [chalcogen.ro]

- 15. scispace.com [scispace.com]

- 16. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. iajps.com [iajps.com]

- 23. scispace.com [scispace.com]

- 24. mdpi.com [mdpi.com]

- 25. iajps.com [iajps.com]

- 26. scialert.net [scialert.net]

- 27. researchgate.net [researchgate.net]

- 28. jgtps.com [jgtps.com]

- 29. ijcpa.in [ijcpa.in]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Effects of donepezil on brain morphometric and metabolic changes in patients with Alzheimer's disease: A DARTEL-based VBM and (1)H-MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

The Discovery and Development of Donepezil: A Technical Guide

Foreword: This whitepaper provides an in-depth technical overview of the discovery, history, and development of Donepezil (brand name Aricept®). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the scientific journey of this pivotal Alzheimer's disease therapeutic. This guide details the core scientific principles, experimental methodologies, and key data that underpinned the development of Donepezil, from its initial conception to its establishment as a cornerstone in dementia treatment.

Introduction: The Cholinergic Hypothesis and the Unmet Need

The latter half of the 20th century saw a growing understanding of the neurochemical basis of Alzheimer's disease (AD). A leading theory, the "cholinergic hypothesis," posited that the cognitive decline observed in AD patients was significantly linked to a deficit in the neurotransmitter acetylcholine (ACh) in the brain.[1][2] This hypothesis was supported by findings of reduced activity of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and a loss of cholinergic neurons in the basal forebrain of AD patients.[3] Early attempts to address this deficit with acetylcholinesterase (AChE) inhibitors, the enzymes that break down ACh, such as physostigmine and tacrine, were hampered by a short duration of action and significant side effects, including hepatotoxicity.[4] This created a critical unmet need for a safe and effective AChE inhibitor with a favorable pharmacokinetic profile.

The Dawn of Donepezil: A Serendipitous Discovery and Rational Design

In 1983, a dedicated team of scientists at the Japanese pharmaceutical company Eisai, led by Hachiro Sugimoto, embarked on a project to discover a novel treatment for Alzheimer's disease.[5] The initial breakthrough came from a random screening of compounds for their ability to inhibit AChE.[5] A surprisingly effective N-benzylpiperazine derivative was identified, which displayed positive cholinergic activity in rats.[6]

This initial "seed" compound, though promising, had suboptimal properties. The Eisai team then engaged in a meticulous process of rational drug design and chemical synthesis. Key structural modifications included:

-

Replacement of the N-benzylpiperazine moiety with an N-benzylpiperidine group , which dramatically increased the anti-AChE activity.[6]

-

Substitution of an amide group with a ketone group , which maintained the inhibitory activity.[6]

-

Introduction of an indanone ring structure , leading to a series of derivatives with enhanced inhibitory potency.[6]

Through this iterative process of synthesis and screening, a lead compound, E2020, later named Donepezil, was identified in 1985 as the most promising candidate with a balanced profile of high potency, selectivity, and a favorable pharmacokinetic profile.[5]

Mechanism of Action: A Reversible and Selective AChE Inhibitor

Donepezil functions as a potent, selective, and reversible inhibitor of acetylcholinesterase.[7] By binding to the AChE enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[8] This enhanced neuronal communication is believed to underlie the symptomatic improvement in cognition and global function observed in Alzheimer's patients treated with Donepezil.[9]

Molecular docking studies have revealed that Donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[10] The dimethoxyindanone moiety interacts with the PAS through π-π stacking interactions, while the N-benzylpiperidine moiety binds to the CAS.[10] This dual-binding mechanism contributes to its high inhibitory potency.

Beyond its primary action on AChE, research suggests that Donepezil may have other neuroprotective effects. It has been shown to upregulate nicotinic acetylcholine receptors and act as a potent agonist of the σ1 receptor, which may contribute to its antiamnestic effects.[11]

Signaling Pathway of Acetylcholine and Inhibition by Donepezil

Preclinical Development: Establishing Efficacy and Safety

In Vitro Studies: Quantifying Inhibitory Potency

The inhibitory activity of Donepezil against AChE was a critical early determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

Table 1: In Vitro Inhibitory Activity of Donepezil

| Enzyme | Species | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Human | 6.7 nM | [12] |

| Butyrylcholinesterase (BChE) | Human | 7138 nM | [12] |

| Acetylcholinesterase (AChE) | Rat Plasma | ~30-100 ng/ml (40% max inhibition) | [13] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity and the inhibitory potency of compounds like Donepezil is the spectrophotometric assay developed by Ellman.[2][14]

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine (ATCh). The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[15] The rate of color change is proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Donepezil hydrochloride solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add phosphate buffer, AChE solution, and the Donepezil solution (or buffer for control).

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the enzymatic reaction by adding the ATCI substrate and DTNB to each well.[14]

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[6]

-

Calculate the percentage of AChE inhibition for each Donepezil concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Experimental Workflow for IC50 Determination

In Vivo Studies: Animal Models of Cognitive Impairment

To assess the efficacy of Donepezil in a living system, preclinical studies were conducted in various animal models of cognitive impairment. These models are crucial for evaluating a drug's potential to improve learning and memory.[8][16]

Commonly Used Animal Models:

-

Scopolamine-induced amnesia: Scopolamine is a muscarinic receptor antagonist that induces a temporary cognitive deficit, mimicking the cholinergic dysfunction seen in AD.[8]

-

Amyloid-β (Aβ) infusion models: Direct infusion of Aβ peptides into the brain of rodents can induce pathological and behavioral changes similar to those seen in AD.[1]

-

Transgenic mouse models: Mice genetically engineered to overexpress human amyloid precursor protein (APP) and/or presenilin (PSEN) genes develop age-dependent amyloid plaques and cognitive deficits.[17]

Experimental Protocol: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[18]

Apparatus: A large circular pool filled with opaque water. A small platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.[18]

Procedure:

-

Acquisition Phase: The mouse is placed in the pool at different starting locations and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several days of training.[7]

-

Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located and the number of times the mouse crosses the former platform location are measured as an indication of memory retention.[19]

In studies with Donepezil, the drug is typically administered before the training sessions. A reduction in escape latency during the acquisition phase and increased time spent in the target quadrant during the probe trial in Donepezil-treated animals compared to control groups indicates an improvement in spatial learning and memory.[19]

Pharmacokinetic Studies: Understanding the Drug's Journey in the Body

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in determining its dosing regimen and overall clinical utility.

Table 2: Pharmacokinetic Properties of Donepezil in Humans

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~100% | [20] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [20] |

| Distribution | ||

| Plasma Protein Binding | ~96% | [18] |

| Volume of Distribution (Vd) | 12-16 L/kg | [18] |

| Metabolism | ||

| Primary Metabolic Pathways | CYP2D6, CYP3A4, Glucuronidation | [18] |

| Active Metabolites | Two major active metabolites | [18] |

| Excretion | ||

| Elimination Half-life | ~70 hours | [18] |

| Primary Route of Excretion | Urine (intact and metabolites) | [18] |

The long elimination half-life of Donepezil is a key advantage, allowing for once-daily dosing.[18]

Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.[21]

Principle: A small, semi-permeable probe is implanted into a target brain area. A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe. Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusion fluid, which is then collected and analyzed.[4]

Procedure:

-

A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus or cortex) of an anesthetized rat.[22]

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals.

-

The concentration of acetylcholine in the dialysate is measured using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[13]

-

To prevent the rapid breakdown of acetylcholine by AChE, an AChE inhibitor like neostigmine is often included in the perfusion fluid.[4]

Studies using this technique have demonstrated that the administration of Donepezil leads to a significant increase in extracellular acetylcholine levels in the brain, providing direct evidence of its mechanism of action in vivo.

Clinical Development: Proving Efficacy and Safety in Humans

Following promising preclinical results, Donepezil entered a rigorous clinical trial program to evaluate its safety and efficacy in patients with Alzheimer's disease. The first Phase I clinical trial began in 1989.[23]

Phase III Clinical Trials

Multiple large-scale, double-blind, placebo-controlled Phase III clinical trials were conducted to establish the efficacy of Donepezil.[9][24] These trials typically involved hundreds of patients with mild to moderate Alzheimer's disease.[25]

Key Efficacy Measures:

-

Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): A standardized test to assess cognitive function, including memory, language, and praxis.[23]

-

Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus): A global assessment of change in the patient's condition based on interviews with the patient and caregiver.[9]

Table 3: Summary of Key Phase III Clinical Trial Results for Donepezil (24-Week Studies)

| Study | Treatment Group | N | Mean Change from Baseline on ADAS-cog (Drug - Placebo) | CIBIC-Plus Responders (%) (Drug vs. Placebo) | Reference |

| US Study | Donepezil 5 mg/day | 154 | -2.5 | 32% vs. 18% | [9] |

| Donepezil 10 mg/day | 157 | -3.1 | 38% vs. 18% | [9] | |

| Multinational Study | Donepezil 5 mg/day | 275 | -2.9 | 32% vs. 20% | [26] |

| Donepezil 10 mg/day | 272 | -2.9 | 37% vs. 20% | [26] |

A negative change on the ADAS-cog indicates improvement. CIBIC-Plus responders are patients showing improvement.

These studies consistently demonstrated that Donepezil, at doses of 5 mg and 10 mg per day, produced statistically significant improvements in both cognitive function and global clinical state compared to placebo over 24 weeks.[9]

Experimental Protocol: Phase III Clinical Trial Design

Study Design:

-

Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.[9]

-

Inclusion Criteria: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity (e.g., Mini-Mental State Examination [MMSE] score between 10 and 26).[27]

-

Exclusion Criteria: Other causes of dementia, significant unstable medical conditions.[27]

-

Treatment: Patients are randomly assigned to receive either Donepezil (e.g., 5 mg/day or 10 mg/day) or a matching placebo, typically administered once daily in the evening.[23]

-

Duration: Typically 24 weeks of treatment, often followed by a washout period.[9]

-

Assessments: Efficacy (ADAS-cog, CIBIC-Plus) and safety (adverse events, vital signs, laboratory tests) are assessed at baseline and at regular intervals throughout the study.[23]

Logical Flow of a Phase III Clinical Trial

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical trial program, Donepezil, under the brand name Aricept®, received its first approval from the U.S. Food and Drug Administration (FDA) in 1996 for the treatment of mild to moderate Alzheimer's disease.[14] It was subsequently approved in numerous other countries, becoming a globally recognized treatment for AD.

Conclusion: A Legacy of Innovation

The discovery and development of Donepezil represents a landmark achievement in the field of neuropharmacology and a testament to the power of rational drug design. From a serendipitous finding to a globally prescribed medication, the journey of Donepezil has provided significant symptomatic relief to millions of individuals living with Alzheimer's disease. The rigorous scientific methodology employed throughout its development, from in vitro enzyme assays to large-scale clinical trials, has set a high standard for the development of future dementia therapeutics. While not a cure, Donepezil has undeniably paved the way for a deeper understanding of the cholinergic system's role in cognition and continues to be a vital tool in the management of Alzheimer's disease.

References

- 1. Non-transgenic animal model of Alzheimer's disease that responds to donepezil treatment - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]

- 18. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phase 3 Randomized Placebo Controlled Clinical Trial of Donepezil | Clinical Research Trial Listing [centerwatch.com]

- 24. Open-label, multicenter, phase 3 extension study of the safety and efficacy of donepezil in patients with Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drugs.com [drugs.com]

- 26. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

Donepezil hydrochloride polymorphic forms and characterization

An In-depth Technical Guide to the Polymorphic Forms and Characterization of Donepezil Hydrochloride

Introduction

Donepezil hydrochloride (DH), chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, is a reversible inhibitor of the enzyme acetylcholinesterase.[1][2] It is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease, where it works to increase the concentration of acetylcholine in the brain.[1][3][4] As with many pharmaceutical solids, donepezil hydrochloride can exist in multiple solid-state forms, including anhydrous polymorphs, hydrated crystals (pseudopolymorphs), and an amorphous form.[1][5]

The phenomenon of polymorphism is of critical importance in drug development, as different crystalline forms of the same active pharmaceutical ingredient (API) can exhibit significant variations in key physicochemical properties.[6][7] These properties include solubility, dissolution rate, bioavailability, chemical and physical stability, and manufacturability (e.g., milling, granulation, and tabletting).[1][6] Therefore, comprehensive characterization and control of the polymorphic form are essential for ensuring consistent product quality, safety, and efficacy.[1] This guide provides a detailed overview of the known polymorphic and hydrated forms of donepezil hydrochloride, their interrelationships, and the analytical techniques used for their characterization.

Known Polymorphic and Hydrated Forms

Several crystalline forms of donepezil hydrochloride have been identified and characterized in the scientific literature. These include at least five anhydrous polymorphic forms (Forms II, III, V, VII, VIII), several hydrated forms (Forms I and IV), and an amorphous solid.[1] Form III is reported to be the most thermodynamically stable of the anhydrous polymorphs.[1][8]

Physicochemical Characterization Data

The differentiation between the various forms of donepezil hydrochloride relies on a combination of analytical techniques, with X-ray powder diffraction (PXRD) and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) being the most definitive.[1][9]

Thermal Analysis Data

Thermal analysis provides critical information on melting points, phase transitions, and hydration states. The data for the most common forms are summarized below.

| Form | Type | Melting Point (°C) | Enthalpy of Fusion (J/g) | TGA Weight Loss (%) | Notes |

| Form I | Monohydrate | ~90 (Dehydration) | - | ~4.15 (Theoretical) | Dehydration endotherm followed by transition to other forms.[1] |

| Form II | Anhydrous Polymorph | 223.49 | 105.09 | < 0.3 | Metastable form.[1] |

| Form III | Anhydrous Polymorph | 229.09 | 125.78 | < 0.3 | Thermodynamically stable form.[1] |

| Form IV | Trihydrate | Complex Dehydration | - | ~11.0 (Theoretical) | Dehydrates to a mixture of anhydrous forms II and V.[1] |

| Form V | Anhydrous Polymorph | 227.62 | 113.85 | < 0.3 | Metastable form.[1] |

| Amorphous | Amorphous | - | - | - | No sharp melting endotherm.[1] |

X-Ray Powder Diffraction (PXRD) Data

PXRD is a powerful technique for distinguishing between different crystalline forms, as each form produces a unique diffraction pattern.

| Form | Type | Characteristic 2θ Peaks (°) |

| Form I | Monohydrate | 6.5, 9.8, 11.2, 12.9, 15.0, 17.5, 19.6, 21.0, 22.5, 23.8 |

| Form II | Anhydrous Polymorph | 6.2, 10.3, 12.5, 14.8, 15.5, 17.4, 18.7, 19.5, 20.7, 21.8, 23.5, 25.1 |

| Form III | Anhydrous Polymorph | 10.1, 12.8, 13.5, 14.4, 15.2, 16.0, 17.2, 18.0, 19.8, 20.3, 21.5, 22.9, 24.3 |

| Form IV | Trihydrate | 6.9, 8.0, 10.5, 13.9, 15.9, 16.5, 17.2, 19.2, 20.1, 21.1, 22.0, 23.5, 25.4 |

| Form V | Anhydrous Polymorph | 6.8, 9.7, 13.7, 15.8, 16.7, 17.7, 19.5, 20.5, 21.3, 22.3, 23.3 |

(Note: Peak positions are approximate and may vary slightly based on experimental conditions. Data compiled from multiple sources.)[10][11]

Experimental Protocols and Methodologies

Detailed and consistent experimental methodologies are crucial for the accurate characterization of polymorphic forms.

Preparation of Polymorphic Forms

The specific crystalline form of donepezil hydrochloride obtained is highly dependent on the method of preparation, particularly the choice of solvent, temperature, and crystallization rate.[1][3]

-

Polymorph II: Can be prepared by dissolving donepezil hydrochloride in ethanol and then adding an anti-solvent like diisopropyl ether.[10][12]

-

Polymorph III: Can be obtained by heating other polymorphic forms (like I or II) or by specific crystallization processes, such as dissolving donepezil in ethyl acetate followed by the addition of hydrochloric acid.[11]

-

Hydrate Form I & IV: These hydrated forms are typically prepared by crystallization from aqueous solvent systems or by exposing anhydrous forms to high relative humidity.[1][10] For instance, Form IV can be prepared by recrystallizing donepezil hydrochloride from water.[10][11]

-

Polymorph V: This form can be prepared by heating hydrate Form IV at high temperatures (e.g., ~150 °C).[1][11]

-

Amorphous Form: The amorphous form is generally prepared by rapid solvent removal techniques, such as freeze-drying (lyophilization) a solution of donepezil hydrochloride.[1][3]

Analytical Characterization Methods

-

X-Ray Powder Diffraction (PXRD):

-

Instrument: A Bragg-Brentano configuration diffractometer equipped with a vertical goniometer.

-

Radiation: Copper Kα radiation (λ = 1.5406 Å).

-

Scan Range: Typically scanned over a 2θ range from 3° to 45°.

-

Sample Preparation: A small amount (~100 mg) of the sample powder is gently pressed into a sample holder to ensure a flat surface.[3][10]

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: A heat-flux DSC instrument such as a Mettler Toledo DSC822e.[1]

-

Sample Pans: Samples (3-5 mg) are accurately weighed into crimped aluminum pans.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[3][13]

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[3][13]

-

-

Thermogravimetric Analysis (TGA):

-

Instrument: A thermogravimetric analyzer such as a Perkin Elmer TGA-7.[1]

-

Heating Rate: A standard heating rate of 10 °C/min is used.[3]

-

Temperature Range: Samples are heated from ambient temperature (e.g., 25 °C) to a temperature above all thermal events (e.g., 250 °C).[13]

-

Atmosphere: A dynamic inert nitrogen atmosphere is maintained throughout the experiment.[13]

-

-

Infrared (IR) and Raman Spectroscopy:

-

These vibrational spectroscopy techniques are used to identify differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) between polymorphs.[1] For example, the presence of water in hydrated forms can be confirmed by characteristic O-H stretching bands.[1] The spectra can serve as fingerprints for different forms.

-

Visualizing Polymorphic Relationships and Workflows

Graphical representations are invaluable for understanding the complex relationships between different solid-state forms and the workflows used to characterize them.

Caption: A flowchart illustrating the typical experimental workflow for identifying and characterizing polymorphic forms of a pharmaceutical solid like Donepezil HCl.

Caption: Logical relationships showing the preparation of various Donepezil HCl forms from the free base and their subsequent interconversions via heating or humidification.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. Donepezil: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 6. koreascience.kr [koreascience.kr]

- 7. [PDF] Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Physical Forms of Donepezil Hydrochloride | Semantic Scholar [semanticscholar.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO1997046527A1 - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]

- 12. US6140321A - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]

- 13. Development and Characterization of Sustained-Released Donepezil Hydrochloride Solid Dispersions Using Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Pharmacological Profiling of Donepezil: A Technical Guide

Introduction

Donepezil, marketed under the brand name Aricept among others, is a cornerstone in the symptomatic treatment of mild to severe Alzheimer's disease.[1][2] Developed to address the cholinergic deficit characteristic of the disease, its early-stage pharmacological profiling was instrumental in establishing its clinical viability and favorable safety profile compared to its predecessors.[3][4] This technical guide provides an in-depth overview of the core pharmacological characteristics of Donepezil, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the key experimental methodologies employed during its initial evaluation.

Mechanism of Action

The primary therapeutic effect of Donepezil is based on the cholinergic hypothesis, which posits that a decline in cognitive function in Alzheimer's disease is partly due to a deficiency in cholinergic neurotransmission.[2][5] Donepezil is a piperidine-based, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6][7] By inhibiting AChE, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing neuronal communication.[5][8]

Selectivity

A key feature of Donepezil's pharmacological profile is its high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE).[3][4] BuChE is found predominantly in the periphery, and its inhibition is associated with a higher incidence of cholinergic side effects.[3] Donepezil has been shown to be 500 to 1200 times more selective for AChE than for BuChE, contributing to its improved tolerability profile.[9][10]

Other Potential Mechanisms

While AChE inhibition is its primary mechanism, other potential actions of Donepezil have been suggested, including the regulation of amyloid proteins, opposition of glutamate-induced excitatory transmission through the downregulation of NMDA receptors, and exerting neuroprotective effects by inhibiting various inflammatory signaling pathways.[11]

Pharmacodynamic Profile

The pharmacodynamic effect of Donepezil is directly related to its inhibition of AChE. Early studies demonstrated a clear correlation between plasma concentrations of Donepezil and the extent of red blood cell (rbc) AChE inhibition.[12] This inhibition increases in parallel with the duration of drug administration, reaching a steady state that corresponds with plasma drug concentrations.[9]

Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Target Enzyme | IC50 Value |

| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[13] |

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo AChE Inhibition

Studies in healthy volunteers showed that single oral doses of 4.0 mg and 6.0 mg of Donepezil resulted in a maximal AChE inhibition (Emax) of approximately 33% to 35%.[12] Upon repeated administration, significant AChE inhibition is observed throughout the dosing interval, with steady-state inhibition levels of about 65.3% for a 5 mg daily dose and 77.8% for a 10 mg daily dose.[14]

Pharmacokinetic Profile

Early pharmacokinetic studies in healthy volunteers revealed that Donepezil has a linear and dose-proportional pharmacokinetic profile.[12] It is well-absorbed orally with a bioavailability of 100%.[11]

Absorption and Distribution

Following oral administration, Donepezil is slowly absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) reached in approximately 3 to 4 hours.[11] It has a large apparent volume of distribution at steady-state (11.6–16 L/kg), indicating extensive distribution into tissues.[11][14] Donepezil is highly bound to plasma proteins (approximately 96%), primarily to albumin (~75%) and alpha-1-acid glycoprotein (~21%).[11][15] The drug readily crosses the blood-brain barrier.[15]

Metabolism and Excretion

Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP3A4 and, to a lesser extent, CYP2D6.[10][11] The metabolism involves O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation.[11] The parent compound has a long terminal disposition half-life of approximately 70-80 hours, which supports a convenient once-daily dosing regimen.[6][12] Steady-state concentrations are typically achieved within 15 to 21 days of continuous administration.[11][14]

Summary of Pharmacokinetic Parameters (Single and Multiple Dose Studies)

| Parameter | Value (Single 5 mg Dose) | Value (Multiple 5 mg/day Dose at Steady State) |

| Tmax (Time to Peak Concentration) | ~4.1 hours[11][12] | ~3.0 hours[14] |

| Cmax (Peak Plasma Concentration) | ~8.34 ng/mL[11] | ~34.1 ng/mL[14] |

| AUC (Area Under the Curve) | ~221.90-225.36 ng·hr/mL[11] | ~634.8 ng·hr/mL (AUC0–24)[14] |

| t½ (Elimination Half-Life) | ~81.5 hours[12] | ~72.7 hours[14] |

| Vd/F (Apparent Volume of Distribution) | ~11.8 L/kg[11] | ~11.8 L/kg[14] |

| CL/F (Apparent Plasma Clearance) | ~0.110 L/h/kg[11] | N/A |

| Protein Binding | ~96%[11] | ~95.6%[14] |

| Bioavailability | 100%[11] | N/A |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the IC50 of AChE inhibitors.[13]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

96-well microplate

-

Phosphate buffer (e.g., pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Donepezil (or other test inhibitors) at various concentrations

-

Acetylthiocholine (ATCh) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) chromogen solution

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of Donepezil to create a range of concentrations for testing.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer.

-

AChE enzyme solution.

-

Varying concentrations of the inhibitor (or buffer for the control wells).

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[13]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCh) and the chromogen (DTNB) to each well.[13]

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[13]

-

References

- 1. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. goodrx.com [goodrx.com]

- 9. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Potential Impurities in Donepezil Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of Donepezil, a key active pharmaceutical ingredient (API) for the treatment of Alzheimer's disease. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details the synthetic pathways of Donepezil, identifies known process-related and degradation impurities, outlines analytical methodologies for their detection, and provides experimental protocols.

Introduction to Donepezil and the Importance of Impurity Profiling

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase.[1] Its synthesis, like any multi-step chemical process, is susceptible to the formation of impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the API itself.[2][] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure patient safety.[1] Therefore, a thorough understanding of the potential impurity profile of Donepezil is a prerequisite for robust process development and quality control.

Synthetic Pathways of Donepezil

Several synthetic routes for Donepezil have been reported in the literature. A common and industrially scalable method involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[2][4] Variations in this route and other independent synthetic strategies exist, each with its own potential for generating a unique impurity profile.

A widely used synthetic route is depicted below:

This pathway involves an aldol condensation reaction between the indanone and piperidine moieties, followed by the reduction of the resulting exocyclic double bond to yield Donepezil. Each step in this process presents an opportunity for impurity formation.

Potential Impurities in Donepezil Synthesis

Impurities in Donepezil can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process. These include unreacted starting materials, intermediates, and by-products from side reactions.

| Impurity Name | IUPAC Name | Type | Potential Source |

| Impurity A (Desbenzyl Donepezil) | 5,6-Dimethoxy-2-((piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | Intermediate | Incomplete N-benzylation or de-benzylation during synthesis.[5] |

| Impurity B (Deoxy Donepezil) | 1-Benzyl-4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine | By-product | Over-reduction of the indanone carbonyl group.[5] |

| Impurity C (Donepezil Dehydro Impurity) | (E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Intermediate | Incomplete reduction of the intermediate.[6] |

| Impurity D (Donepezil Pyridine Dehydro Impurity) | 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one | Starting Material Related | Impurity in the 1-benzyl-4-formylpiperidine starting material or a side reaction product.[7] |

| Impurity E | 2-((1-Benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Dimer | A dimer impurity formed during the synthesis process, observed at levels of 0.05-0.2%.[8][9] |

| Open Ring Impurity | 4,5-Dimethoxy-2-(2-oxo-3-(1-(phenylmethyl)-4-piperidinyl)propyl)benzoic acid | By-product | Hydrolysis of the indanone ring.[9] |

Degradation Products

Degradation products result from the chemical breakdown of Donepezil under various stress conditions such as heat, light, acid, base, and oxidation. Forced degradation studies are essential to identify these potential degradants.[]

| Degradation Product Name | Stress Condition(s) Leading to Formation |

| Donepezil N-Oxide | Oxidative stress (e.g., H₂O₂)[10] |

| DP1, DP2, DP3 | Acidic conditions (e.g., 2M HCl at 70°C or 0.1M HCl at room temperature). These are more polar than Donepezil.[] |

| DP4, DP5 | Stronger acidic conditions (e.g., 2M HCl at 70°C). These are less polar than Donepezil.[] |

| DP6, DP7, DP8 | Alkaline conditions (e.g., 2M NaOH at 70°C or 0.1M NaOH at room temperature). Donepezil shows lower stability in alkaline conditions.[] |

The formation of these impurities is a critical consideration for the stability and shelf-life of the drug product.

Experimental Protocols

Synthesis of Donepezil Hydrochloride (Illustrative)

This protocol is a generalized representation based on published methods.[4]

Materials:

-

5,6-dimethoxy-1-indanone

-

1-benzyl-4-formylpiperidine

-

Sodium hydroxide

-

Methanol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Hydrochloric acid

Procedure:

-

Condensation: To a stirred solution of 5,6-dimethoxy-1-indanone in methanol, add sodium hydroxide flakes followed by 1-benzyl-4-formylpiperidine. Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Once the reaction is complete, filter the solid formed, wash with a dilute acetic acid solution and then with methanol, and dry to obtain 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one.

-

Reduction: Suspend the intermediate in a suitable solvent (e.g., methanol) and add 10% Pd/C catalyst. Hydrogenate the mixture under hydrogen pressure until the reaction is complete (monitored by TLC or HPLC).

-

Formation of Hydrochloride Salt: After completion of the reduction, filter the catalyst. To the filtrate, add a methanolic solution of hydrochloric acid to precipitate Donepezil hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Analytical Method for Impurity Profiling by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the detection and quantification of Donepezil and its impurities.[11]

Chromatographic Conditions (Example):

-

Column: Inertsil C8 (150mm x 4.6mm, 3µm) or equivalent.[11]

-

Mobile Phase A: 0.1M phosphate buffer (pH 2.8) : methanol (90:10 v/v).[11]

-

Mobile Phase B: 0.1M phosphate buffer (pH 2.8) : acetonitrile : methanol (20:20:60 v/v/v).[11]

-

Gradient Program: A time-based gradient elution should be optimized to achieve separation of all potential impurities.

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: 215 nm.[11]

-

Column Temperature: Ambient or controlled (e.g., 35°C).

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Donepezil reference standard and individual impurity standards in a suitable diluent (e.g., methanol or mobile phase).

-

Sample Solution: Accurately weigh and dissolve the Donepezil API sample in the diluent to a known concentration.

Forced Degradation Study Protocol:

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[]

-

Acid Hydrolysis: Treat the drug substance with 0.1M HCl at room temperature for a specified period (e.g., 7 days) or with 2M HCl at 70°C for a shorter duration.[]

-

Base Hydrolysis: Treat the drug substance with 0.1M NaOH at room temperature for a specified period (e.g., 7 days) or with 2M NaOH at 70°C for a shorter duration.[] Donepezil is generally less stable in alkaline conditions.[]

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 85°C for 7 days).[]

-

Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH guidelines.

After exposure to the stress conditions, the samples are diluted and analyzed by the developed HPLC method to identify and quantify any degradation products formed.

Visualization of Impurity Formation Pathways

The following diagrams illustrate the logical relationships in the formation of key impurities.

References

- 1. scienceopen.com [scienceopen.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 4. scispace.com [scispace.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Donepezil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Donepezil's Core Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily exerting its therapeutic effects through the inhibition of acetylcholinesterase (AChE). This technical guide provides an in-depth exploration of the molecular interactions, kinetic properties, and cellular consequences of donepezil's mechanism of action. By reversibly binding to and inhibiting AChE, donepezil increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive processes. This document details the dual binding nature of donepezil, its selectivity for AChE over butyrylcholinesterase (BuChE), and the downstream signaling pathways it modulates. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for assessing acetylcholinesterase inhibition.

Introduction: The Cholinergic Hypothesis and the Role of Donepezil

The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action.[1][2] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic function.[1][3] Donepezil, a piperidine derivative, is a centrally acting, reversible inhibitor of AChE that has been approved for the treatment of mild, moderate, and severe dementia associated with Alzheimer's disease.[3]

Molecular Mechanism of Acetylcholinesterase Inhibition

Donepezil's inhibitory action on AChE is multifaceted, involving a unique binding mode that spans different regions of the enzyme. It is characterized as a reversible, mixed competitive and non-competitive inhibitor.[2][4]

Dual Binding Site Interaction

Crystal structure and molecular modeling studies have revealed that donepezil binds within the active site gorge of AChE, extending from the catalytic anionic site (CAS) at the base to the peripheral anionic site (PAS) at the entrance.[4][5] This dual binding capability is a key feature of its mechanism.[4]

-

Catalytic Anionic Site (CAS): The benzyl moiety of donepezil interacts with the CAS through π-π stacking interactions with key aromatic residues such as Trp86 and His447.[6] This interaction interferes with the binding of the natural substrate, acetylcholine, contributing to the competitive component of its inhibition.

-

Peripheral Anionic Site (PAS): The indanone moiety of donepezil binds to the PAS, forming aromatic π-π stacking interactions with residues like Trp286 and Tyr341.[6] The PAS is implicated in the allosteric modulation of AChE activity and in the pathological aggregation of amyloid-beta peptides. By binding to the PAS, donepezil can non-competitively inhibit the enzyme and potentially interfere with amyloidogenesis.[4]

Donepezil does not form direct hydrogen bonds with the catalytic triad (Ser203, His447, Glu334) of AChE but rather relies on aromatic stacking and solvent-mediated interactions for its tight binding.[5]

References

- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 2. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Donepezil - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

A Deep Dive into Donepezil's Impact on Cholinergic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research into the effects of Donepezil on cholinergic transmission. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative data, and experimental methodologies associated with this widely used acetylcholinesterase inhibitor.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil's primary mechanism of action is the reversible, non-competitive inhibition of the enzyme acetylcholinesterase (AChE).[1][2] By binding to AChE, Donepezil prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to an increase in its concentration in the synaptic cleft and at neuroeffector junctions.[2] This enhancement of cholinergic neurotransmission is the principal means by which Donepezil alleviates cognitive and behavioral symptoms associated with conditions like Alzheimer's disease.[2][3][4]

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of Donepezil on AChE has been quantified across various preclinical and clinical studies. The following tables summarize key in vitro and in vivo findings.

Table 1: In Vitro Inhibition of Acetylcholinesterase (AChE) by Donepezil

| Enzyme Source | IC50 (nM) | Reference |

| Human AChE | 11.6 | [5] |

| Human AChE | 6.7 | [6] |

| Human AChE | 11 | [7] |

| Bovine AChE | 8.12 | [5] |

| Rat Brain AChE | 6.7 | [6] |

Table 2: In Vivo Inhibition of Acetylcholinesterase (AChE) by Donepezil in Humans

| Method | Brain Region | Dose | % Inhibition | Reference |

| PET | Cerebral Cortex | 3-5 mg/day | 39% | [8][9] |

| PET | Cerebral Cortex | 5 mg/day | ~27% | [9] |

| PET | Temporal, Parietal, Frontal Cortex | 12 weeks | 19.1% | [10] |

| PET | Anterior Cingulate Cortex | 12 weeks | 24.2% | [10] |

| CSF Analysis | - | 5 mg/day | 30-40% | [11] |

| CSF Analysis | - | 10 mg/day | 45-55% | [11] |

Effects on Acetylcholine Levels

The inhibition of AChE by Donepezil directly leads to an increase in extracellular acetylcholine levels in various brain regions. In vivo microdialysis is a key experimental technique used to measure these changes.

Quantitative Data from In Vivo Microdialysis Studies

The table below presents data on the impact of Donepezil on acetylcholine levels in the rat brain.

Table 3: Effect of Donepezil on Extracellular Acetylcholine Levels in Rat Brain

| Brain Region | Donepezil Dose/Concentration | Fold Increase in ACh | Reference |

| Hippocampus | 2.5 mg/kg, p.o. | Significant Increase | [12] |

| Hippocampus (in AChE-/- mice) | 1 µM (infusion) | No effect | [13] |

| Hippocampus (in wild-type mice) | 1 µM (infusion) | > 2-fold | [13] |

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its primary role as an AChE inhibitor, Donepezil has been shown to directly modulate the function of nicotinic acetylcholine receptors (nAChRs).[1][14] This allosteric modulation is independent of its action on AChE and may contribute to its therapeutic effects.[1][14]

Electrophysiological and Binding Assay Data

Studies utilizing patch-clamp electrophysiology and radioligand binding assays have elucidated the nature of Donepezil's interaction with nAChRs.

Table 4: Effects of Donepezil on Nicotinic Acetylcholine Receptors (nAChRs)

| Experimental Model | Receptor Subtype | Effect | Donepezil Concentration | Reference |

| Dopaminergic neurons (substantia nigra) | nAChRs | Reversible depression of nicotine-induced currents | 10-100 µM | [1][14] |

| Rat Cortex (in vivo) | non-α7 nAChRs ([3H]-EPI binding) | Increased binding (126-127% of control) | 1.4-4.8 µmoles/kg/day | [15] |

| Rat Cortex (in vivo) | α7 nAChRs ([3H]-MLA binding) | Increased binding (114-124% of control) | 1.4-4.8 µmoles/kg/day | [15] |

| Rat Hippocampus (in vivo) | non-α7 nAChRs ([3H]-EPI binding) | Increased binding (125-135% of control) | 1.4-4.8 µmoles/kg/day | [15] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental methodologies provide a clearer understanding of Donepezil's effects and the techniques used to study them.

References

- 1. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Donepezil: MedlinePlus Drug Information [medlineplus.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of donepezil on brain acetylcholinesterase activity in patients with AD measured by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in the activity and protein levels of CSF acetylcholinesterases in relation to cognitive function of patients with mild Alzheimer's disease following chronic donepezil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: RP-HPLC Method for Estimation of Donepezil Hydrochloride in Tablets

Introduction

Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1][2] Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical dosage forms. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Donepezil hydrochloride in tablets. The method is simple, precise, and accurate, making it suitable for routine analysis in a quality control laboratory.[3][4][5]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Donepezil hydrochloride from excipients commonly found in tablet formulations. The separation is achieved on a C18 stationary phase with a suitable mobile phase, and the analyte is detected by its UV absorbance.

Experimental Protocols

Apparatus and Chromatographic System

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

-